-PC has been studied as a potential biomarker for various diseases, including:
Studies suggest that altered levels of 13-PC might be associated with the progression of Alzheimer's disease and Parkinson's disease. Source: "1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine - Creative Biolabs":
Research indicates that 13-PC levels might be altered in certain types of cancer, suggesting its potential as a diagnostic marker. Source: "Lysophosphatidylcholine metabolism and cancer: An update," Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, vol. 1851, no. 1, 2015, pp. 53-62, doi:10.1016/j.bbalip.2014.08.008:
1-Tridecanoyl-sn-glycero-3-phosphocholine, also known as 13:0 Lyso Phosphatidylcholine, is a type of lysophosphatidylcholine, which is a class of phospholipids characterized by a single fatty acid chain attached to a glycerol backbone. This compound has the molecular formula C21H44NO7P and a molecular weight of 465.57 g/mol. It is notable for its role in membrane dynamics and cellular signaling due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
The chemical behavior of 1-tridecanoyl-sn-glycero-3-phosphocholine is primarily influenced by its polar head group and hydrophobic tail. It can participate in various reactions typical for phospholipids, including:
1-Tridecanoyl-sn-glycero-3-phosphocholine exhibits several biological activities:
The synthesis of 1-tridecanoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
1-Tridecanoyl-sn-glycero-3-phosphocholine has various applications in research and industry:
Several compounds share structural similarities with 1-tridecanoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Palmitoyl-sn-glycero-3-phosphocholine | C22H46NO7P | Contains a palmitic acid chain (16 carbons). |
| 1-Oleoyl-sn-glycero-3-phosphocholine | C22H43NO7P | Has an unsaturated fatty acid chain (18 carbons). |
| 1-Stearyl-sn-glycero-3-phosphocholine | C24H50NO7P | Features a longer stearic acid chain (18 carbons). |
| 1-Dodecanoyl-sn-glycero-3-phosphocholine | C21H42NO7P | Similar structure but shorter fatty acid chain. |
The uniqueness of 1-tridecanoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid chain length (13 carbons), which influences its physical properties such as melting point, solubility, and interaction with biological membranes compared to other lysophosphatidylcholines. This specific configuration makes it particularly useful in specialized applications where unique membrane dynamics are required .
Long-chain acyl-CoA synthetase 5 (ACSL5) preferentially activates odd-chain fatty acids like tridecanoate (C13:0) for incorporation into phospholipids. In non-small cell lung cancer models, 1-tridecanoyl-sn-glycero-3-phosphocholine constitutes 8-12% of total lysophosphatidylcholine species, correlating with ACSL5 overexpression (3.2-fold increase vs. normal tissue) [3] [4]. This enzyme channels tridecanoic acid into the Kennedy pathway, producing phosphatidylcholine derivatives that enhance membrane fluidity in hypoxic tumors.
Mechanistically, ACSL5 knockdown reduces 1-tridecanoyl-sn-glycero-3-phosphocholine levels by 67%, concomitant with decreased EGFR phosphorylation (Tyr1173: 54% reduction) and mTORC1 activity (p-S6K1: 41% decline) [2] [4]. Lipid rafts enriched with this phospholipid recruit KRASG12D to plasma membranes, amplifying MAPK/ERK signaling (1.8-fold increase in p-ERK1/2) [3]. These effects are reversed by exogenous 1-tridecanoyl-sn-glycero-3-phosphocholine supplementation, confirming its functional role in proliferation.
The equilibrium between triacylglycerols (TAGs) and lysophosphatidylcholine (LPC) regulates lipid second messenger production. 1-Tridecanoyl-sn-glycero-3-phosphocholine constitutes 15-18% of total LPC pools in metastatic breast cancer cells, acting as both a structural component and precursor for lysophosphatidic acid (LPA) [2] [4].
| Metabolic Parameter | 1-Tridecanoyl-LPC Effect | Molecular Consequence |
|---|---|---|
| Lipoprotein-associated PLA2 activity | +220% activation | Increased LPA (C13:0) production |
| Autotaxin binding affinity | Kd = 38 nM | Enhanced LPA receptor signaling |
| PPARγ transcriptional activity | 2.1-fold induction | Lipid droplet biogenesis |
Cancer-associated fibroblasts secrete this LPC species via ABCA1 transporters, inducing epithelial-mesenchymal transition in adjacent tumor cells (E-cadherin downregulation: 71%; vimentin upregulation: 2.3-fold) [4]. The odd-chain structure confers resistance to phospholipase A2 cleavage, prolonging extracellular half-life to 18-22 minutes vs. 8 minutes for even-chain LPCs [3].
The C13:0 acyl chain of 1-tridecanoyl-sn-glycero-3-phosphocholine undergoes β-oxidation in mitochondrial matrices, generating propionyl-CoA (C3) and acetyl-CoA (C2) in a 1:5 ratio. This atypical cleavage pattern depletes carnitine reserves (38% reduction) and inhibits CPT1A-mediated long-chain fatty acid transport [2] [3].
In hepatic steatosis models, chronic exposure to this phospholipid:
Paradoxically, cancer cells exploit these effects for metabolic adaptation. The propionyl-CoA output activates UCP2-mediated proton leak (ΔΨm decrease: 28 mV), attenuating apoptosis during nutrient stress [4] [2]. Concurrent acetyl-CoA production fuels histone acetylation (H3K27ac: +19%), maintaining oncogene expression under hypoxic conditions.
The stereospecific synthesis of 1-Tridecanoyl-sn-glycero-3-phosphocholine requires precise control over the glycerol backbone stereochemistry to ensure the correct sn-3 configuration [1]. The fundamental approach relies on the use of sn-glycerol 3-phosphate as the starting material, which is one of two stereoisomers of the ester of dibasic phosphoric acid and glycerol [2]. This compound serves as a component of bacterial and eukaryotic glycerophospholipids and provides the essential chiral center for lysophosphatidylcholine analogues [3].
The biosynthetic pathway for glycerol 3-phosphate involves the reduction of dihydroxyacetone phosphate, an intermediate in glycolysis, catalyzed by glycerol-3-phosphate dehydrogenase [2]. Alternative synthetic approaches utilize L-glyceric acid as the stereocenter for construction of optically active phospholipid molecules [4]. This method involves the preparation of 3-triphenylmethyl-sn-glycerol as a key intermediate for sequential introduction of primary and secondary acyl functions leading to chiral diglycerides [4].
| Synthetic Approach | Key Intermediate | Stereochemical Control | Yield (%) |
|---|---|---|---|
| Dihydroxyacetone phosphate reduction | sn-Glycerol 3-phosphate | NAD(P)H-mediated | 85-90 [2] |
| L-Glyceric acid method | 3-Triphenylmethyl-sn-glycerol | Triphenylmethyl protection | 75-85 [4] |
| D-Serine approach | Chiral phospholipid precursor | D-Serine chiral center | 70-80 [5] |
The stereospecific construction involves careful consideration of the glycerol backbone configuration, where the sn-nomenclature system defines the absolute configuration [6]. The use of protecting groups is crucial for maintaining stereochemical integrity throughout the synthetic sequence [4]. Research has demonstrated that the glycerol backbone stereochemistry significantly influences the biological activity and membrane properties of the resulting lysophosphatidylcholine analogues [7].
Advanced synthetic methodologies employ phosphoramidite chemistry for stereospecific phosphorylation of diacylglycerol intermediates [8]. This approach utilizes cyanoethyl phosphoramidite precursors to provide control over both the glycerol backbone stereocenters and the phosphoglycerol head group configuration [1]. The phosphoramidite method has proven particularly effective in oligonucleotide synthesis applications and has been successfully adapted for phospholipid synthesis [8].
Acyl migration represents a significant challenge in lysophosphatidylcholine synthesis, particularly affecting the positional specificity of fatty acid chains [9]. Research has demonstrated that sn-2 acyl lysophosphatidylcholines undergo rapid isomerization due to acyl migration, especially at physiological pH and temperature conditions [9]. The rate of acyl migration exhibits strong dependence on the nature of the acyl group, with saturated fatty acids showing higher migration rates compared to polyunsaturated species [9].
| Lysophosphatidylcholine Species | Migration Rate (37°C, pH 7.4) | Half-life (hours) | Temperature Sensitivity |
|---|---|---|---|
| sn-2 16:0 | Highest | 2.5-3.0 [9] | High |
| sn-2 18:1 | Moderate | 4.0-5.0 [9] | Moderate |
| sn-2 20:4 | Low | 8.0-10.0 [9] | Low |
| sn-2 22:6 | Lowest | 12.0-15.0 [9] | Very Low |
Borate-stabilized systems have emerged as effective mechanisms for controlling acyl migration during lysophosphatidylcholine synthesis [10]. The extraction of lysophospholipids at pH 4 and 4°C completely eliminates intramolecular acyl migration, providing a stable environment for synthetic manipulations [10]. This approach contrasts with conventional methods that often result in positional isomerization during workup and purification procedures [11].
The mechanism of borate stabilization involves coordination of the borate ion with hydroxyl groups on the glycerol backbone, effectively preventing the formation of cyclic intermediates that facilitate acyl migration [12]. Studies have shown that the presence of serum albumin accelerates acyl migration of all lysophosphatidylcholine species, but the effect is minimized in borate-stabilized systems [9].
Temperature control represents another critical aspect of acyl migration management [13]. Research conducted with Escherichia coli demonstrates that membrane-bound sn-glycerol 3-phosphate acyltransferase exhibits temperature-dependent specificities against acyl-CoA substrates [14]. At 37°C, the enzyme shows increased incorporation of saturated fatty acids, while lower temperatures favor unsaturated fatty acid incorporation [13].
| Temperature (°C) | Saturated FA Incorporation (%) | Unsaturated FA Incorporation (%) | Migration Rate |
|---|---|---|---|
| 17 | 35 [14] | 65 [14] | Very Low |
| 25 | 45 [13] | 55 [13] | Low |
| 37 | 65 [14] | 35 [14] | High |
| 60 | 75 [15] | 25 [15] | Very High |
Candida antarctica lipase B represents a highly effective biocatalyst for the regioselective synthesis of lysophosphatidylcholine analogues [16]. This enzyme exhibits exceptional characteristics due to its unique structure, demonstrating relatively strong catalytic activity toward both water-insoluble and water-soluble substances [17]. The enzyme shows high selectivity in hydrolysis and organic synthesis reactions, making it particularly suitable for phospholipid modifications [18].
Research has established that immobilized Candida antarctica lipase B (Novozym 435) catalyzes regioselective esterification reactions with remarkable efficiency [19]. The enzyme demonstrates distinct sn-1,3 regiospecificity in the interesterification of triacylglycerols with fatty acid ethyl esters [19]. Studies using high-oleic sunflower oil with stearic acid ethyl ester showed that Lipozyme 435 achieved SSO/SOS content ratios of 0-4.1% at residence times of 1-32 minutes [19].
| Enzyme Preparation | Regiospecificity | Yield (%) | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Novozym 435 | sn-1,3 selective | 96.5 [20] | 72 | 40 |
| Lipozyme TL IM | Broad specificity | 70 [21] | 48 | 40 |
| Native CALB | sn-1 selective | 85-90 [16] | 24 | 37 |
The optimization of reaction conditions has revealed that water activity control represents a critical factor in achieving maximum yields [22]. Studies using organic cosolvent systems demonstrated that incorporating 5-10% dimethylformamide significantly enhanced both reaction rates and final yields [22]. The optimal enzyme loading was determined to be 10% based on fatty acid weight, providing higher initial rates and optimal yields [22].
Candida antarctica lipase B exhibits remarkable performance in organic solvents at controlled water activity levels [16]. Molecular dynamics simulations have identified four criteria for understanding enzyme performance in organic media: enzyme stability in the organic solvent, water cluster formation near the active site, lid conformation, and active site geometry preservation [16]. The enzyme maintains stability across various organic solvents while retaining its catalytic efficiency [16].
| Solvent System | Water Activity | Conversion (%) | Selectivity | Enzyme Stability |
|---|---|---|---|---|
| Hexane | 0.11-0.53 | 75-85 [16] | High | Excellent |
| Toluene | 0.15-0.60 | 80-90 [23] | Very High | Excellent |
| Toluene/Chloroform (90:10) | 0.20-0.50 | 85-95 [23] | Excellent | Good |
The enzymatic synthesis of lysophosphatidylcholine using Candida antarctica lipase B involves esterification of sn-glycero-3-phosphatidylcholine with fatty acids under vacuum conditions [21]. Research using conjugated linoleic acid demonstrated that Novozym 435 achieved the highest yield among tested enzymes [21]. The optimal conditions included 40°C temperature, 1:50 molar ratio of substrate, and 1 mmHg vacuum pressure, resulting in 70 mol% maximum yield after 48 hours [21].